4-Cyanobutylzinc bromide (CAS 226570-68-9) is a pre-formed, sp3-hybridized organometallic reagent typically supplied as a standardized 0.5 M solution in tetrahydrofuran (THF). It serves as a premier nucleophilic partner for palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the direct installation of a 4-cyanobutyl chain onto aryl, heteroaryl, and vinyl halides [1]. Unlike harder organometallic reagents, this zincate exhibits exceptional covalency in the carbon-zinc bond, which prevents premature nucleophilic attack on its own terminal nitrile group [2]. For procurement teams and process chemists, sourcing this reagent as a standardized solution eliminates the variability of in-situ metal insertion, streamlining the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and functional materials where the cyano group serves as a critical synthetic handle.
Attempting to substitute 4-cyanobutylzinc bromide with generic alternatives like 4-cyanobutylmagnesium bromide (Grignard) or 4-cyanobutyllithium results in immediate synthetic failure. The high polarity of C-Mg and C-Li bonds causes these hard nucleophiles to rapidly attack the electrophilic cyano group of adjacent molecules, leading to uncontrolled oligomerization or cyclization to imine derivatives even at sub-ambient temperatures [1]. Conversely, substituting with (4-cyanobutyl)boronic acid for Suzuki-Miyaura coupling avoids self-condensation but introduces severe kinetic bottlenecks; unactivated sp3-alkylboronic acids undergo notoriously slow transmetalation and are highly susceptible to competing β-hydride elimination, often collapsing yields to below 40% [2]. 4-Cyanobutylzinc bromide perfectly bridges this gap, offering the stability to tolerate the nitrile group while maintaining sufficient nucleophilicity for rapid, high-yielding transmetalation to palladium intermediates.
The fundamental advantage of 4-cyanobutylzinc bromide over its Grignard counterpart is its thermodynamic stability in the presence of a terminal nitrile. While 4-cyanobutylmagnesium bromide undergoes rapid self-condensation—forming cyclopentanone imine derivatives—with a half-life of minutes at room temperature, the organozinc reagent remains entirely stable in THF at 25 °C for months [1]. This stability allows for precise stoichiometric control and ambient-temperature handling during complex cross-coupling sequences.
| Evidence Dimension | Reagent half-life at 25 °C |
| Target Compound Data | >6 months (under inert atmosphere) |
| Comparator Or Baseline | 4-Cyanobutylmagnesium bromide (<10 minutes) |
| Quantified Difference | >25,000-fold increase in ambient stability |
| Conditions | 0.5 M solution in THF, 25 °C, inert atmosphere |
Procuring a stable organozinc solution eliminates the need for cryogenic infrastructure and prevents batch-loss due to spontaneous reagent degradation.
In the construction of C(sp3)-C(sp2) bonds, Negishi coupling using 4-cyanobutylzinc bromide vastly outperforms Suzuki coupling with the corresponding alkylboronic acid. The high rate of transmetalation from zinc to palladium outcompetes undesired β-hydride elimination pathways. In benchmark couplings with aryl bromides, the zinc reagent routinely achieves 85-95% yields, whereas the boronic acid analog struggles to exceed 40-50% due to decomposition into the corresponding alkene [1].
| Evidence Dimension | Target cross-coupling yield (sp3-sp2) |
| Target Compound Data | 85-95% (Negishi coupling) |
| Comparator Or Baseline | (4-Cyanobutyl)boronic acid (40-50%, Suzuki coupling) |
| Quantified Difference | ~45% absolute yield improvement |
| Conditions | Pd-catalyzed coupling with standard aryl bromides, optimized conditions |
Higher cross-coupling yields directly reduce the consumption of expensive downstream API intermediates and simplify purification workflows.
4-Cyanobutylzinc bromide is prized for its exceptional functional group tolerance. When coupling with aryl halides bearing sensitive moieties such as esters, ketones, or other nitriles, the organozinc reagent exclusively reacts at the carbon-halogen bond. In contrast, attempting to use more reactive nucleophiles requires extensive protecting group chemistry, as they will indiscriminately attack the carbonyl centers, resulting in 0% chemoselectivity for the desired cross-coupling [1].
| Evidence Dimension | Chemoselectivity (C-X coupling vs. Carbonyl addition) |
| Target Compound Data | >98% selectivity for C-X cross-coupling |
| Comparator Or Baseline | Organolithium reagents (0% selectivity, complete carbonyl consumption) |
| Quantified Difference | Complete shift in reaction pathway |
| Conditions | Equimolar reaction with halo-aryl ketones/esters at ambient temperature |
This extreme chemoselectivity allows buyers to bypass costly, multi-step protection and deprotection sequences in late-stage synthesis.
Procuring a standardized 0.5 M solution of 4-cyanobutylzinc bromide provides critical advantages for process reproducibility. In-situ generation from 5-bromovaleronitrile and activated zinc (e.g., Rieke zinc) often suffers from variable initiation times and incomplete insertion, leading to fluctuating active titers with up to 20% variance. The commercial pre-titrated solution guarantees exact stoichiometry, which is essential for minimizing impurities and ensuring consistent batch-to-batch yields [1].
| Evidence Dimension | Active titer variability |
| Target Compound Data | <2% variance (standardized commercial solution) |
| Comparator Or Baseline | In-situ generation (15-20% variance) |
| Quantified Difference | 10-fold reduction in stoichiometric error |
| Conditions | Standard laboratory scale-up conditions |
Standardized commercial solutions de-risk scale-up operations by removing the highly variable metallurgical activation step from the critical path.
4-Cyanobutylzinc bromide is the reagent of choice for appending a cyano-alkyl linker to complex, highly functionalized API scaffolds. Because it tolerates esters, ketones, and basic amines, it can be deployed in the final steps of a synthesis without requiring a costly and yield-depleting protection/deprotection sequence, directly leveraging the chemoselectivity data established in Section 3 [1].
Supplied as a stable 0.5 M solution in THF, this reagent is perfectly suited for robotic liquid handling systems. Its long shelf-life and predictable reactivity profile allow it to be used across diverse multi-well plates to generate libraries of cyano-alkylated heterocycles for drug discovery, avoiding the unreliability and titer variance of in-situ organometallic generation[2].
The compound is highly effective for synthesizing custom ligands where the nitrile group serves as a precursor for subsequent reduction to a primary amine or hydrolysis to a carboxylic acid. Its high coupling efficiency versus boron alternatives ensures that the expensive, complex aryl or heteroaryl core is not wasted during the attachment of the 4-carbon tether [3].